![molecular formula C16H16N2S B352176 5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole CAS No. 637322-86-2](/img/structure/B352176.png)
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole is a chemical compound with potential applications in scientific research. This compound is also known as BMT-1 and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles . A promising imidazole compound was synthesized through a specific route involving this compound . The reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) afforded a potassium salt .
Biological Activities
Imidazole compounds, including this one, have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Zeolitic Imidazolate Frameworks (ZIFs)
The compound can be used in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) . ZIFs consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .
Gas Sorption
Due to their high porosity, high surface area, and exceptional thermal and chemical stability, ZIFs synthesized using this compound can be used for gas sorption .
Gas Separation
ZIFs synthesized using this compound can also be used for gas separation .
Catalysis
ZIFs synthesized using this compound can be used in catalysis .
Sensing
ZIFs synthesized using this compound can be used in sensing .
Drug Delivery
ZIFs synthesized using this compound can be used in drug delivery .
Mechanism of Action
- The compound’s mode of action may involve binding to specific proteins or enzymes. For instance:
- Histamine Receptors : Modulation at the 5-position of the imidazole ring can lead to histamine-selective agonist action. Additionally, modifications at this position have been explored to develop H3 and H4 receptor agonists and antagonists .
- Cell Wall Synthesis Inhibition : Benzimidazoles can inhibit cell wall synthesis by binding to glucan synthase, a key enzyme involved in fungal cell wall formation .
- Ergosterol Synthesis Inhibition : Some imidazole derivatives inhibit ergosterol synthesis, an essential component of fungal cell membranes .
- Macromolecule Synthesis Inhibition : 5-fluorocytosine (5-FC) inhibits macromolecule synthesis in fungal cells .
Mode of Action
properties
IUPAC Name |
6-methyl-2-(2-phenylethylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-7-8-14-15(11-12)18-16(17-14)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJWKOYURHJSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.